

"3-(tert-Butyl)-2-hydroxybenzonitrile" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(tert-Butyl)-2-hydroxybenzonitrile

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An In-Depth Technical Guide to 3-(tert-Butyl)-2-hydroxybenzonitrile

Executive Summary: **3-(tert-Butyl)-2-hydroxybenzonitrile** is a substituted aromatic nitrile with significant potential as a building block in synthetic chemistry. Its molecular structure, featuring a sterically influential tert-butyl group ortho to a hydroxyl group and meta to a cyano moiety, provides a unique combination of electronic and steric properties. This guide details the compound's core physicochemical characteristics, proposes a robust synthetic pathway, outlines expected analytical signatures, and explores its potential applications in medicinal chemistry, catalysis, and materials science. This document is intended for researchers and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: A Unique Molecular Scaffold

3-(tert-Butyl)-2-hydroxybenzonitrile, with the chemical formula $C_{11}H_{13}NO$, belongs to the class of hydroxybenzonitriles.^[1] The strategic placement of its functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and a bulky, lipophilic tert-butyl group—makes it an intriguing candidate for constructing more complex molecular architectures. The ortho-hydroxy-nitrile motif is a known pharmacophore with documented antimicrobial properties, while the tert-butyl group can enhance metabolic stability and modulate receptor binding in drug candidates.^[2] Its precursor, 3-(tert-Butyl)-2-hydroxybenzaldehyde, is a cornerstone intermediate for developing sophisticated ligands used in asymmetric catalysis.^[3] This guide provides a comprehensive scientific overview to facilitate the synthesis and application of this high-potential compound.

Physicochemical and Structural Properties

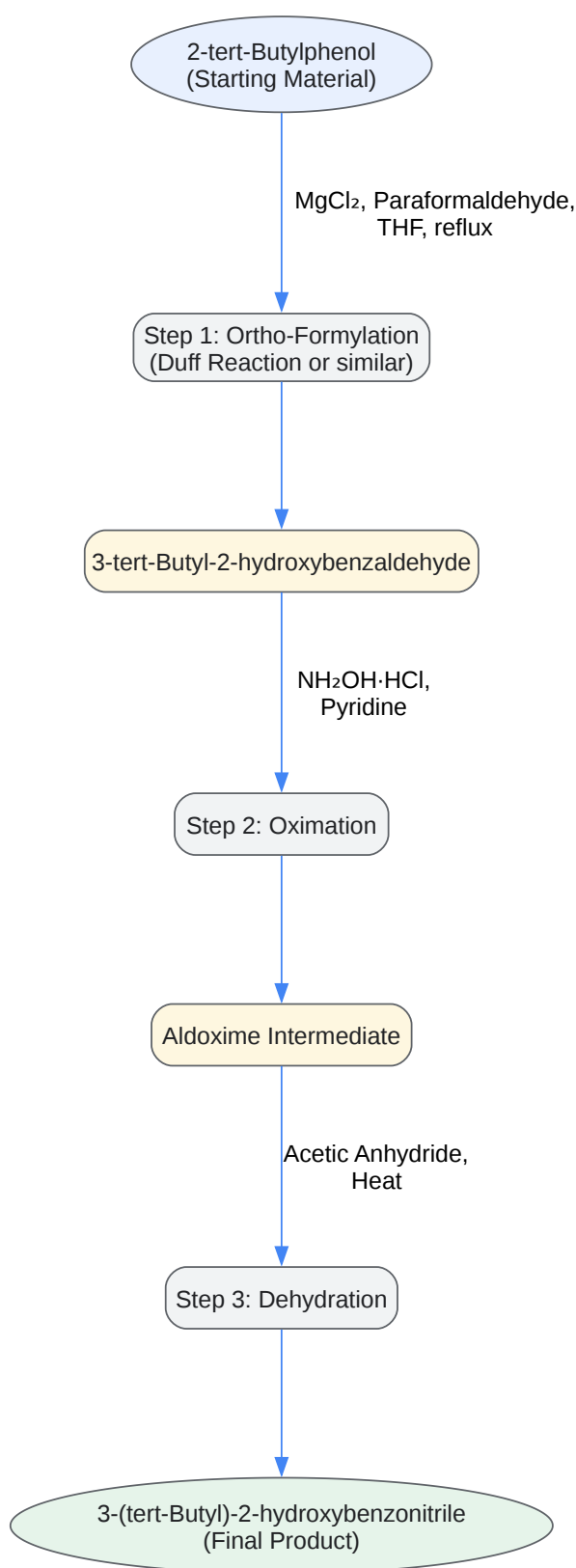
The fundamental properties of **3-(tert-Butyl)-2-hydroxybenzonitrile** are summarized below. While experimental data for some properties are limited, reliable predictions based on its structure provide a solid foundation for experimental design.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO	PubChem[1]
Molecular Weight	175.23 g/mol	PubChem[1]
CAS Number	340131-70-6	ChemBK[4]
IUPAC Name	3-tert-butyl-2-hydroxybenzonitrile	PubChem[1]
Synonyms	2-hydroxy-3-tert-butyl benzonitrile	ChemBK[4]
Melting Point	131-132 °C	ChemBK[4]
Boiling Point	276.2 ± 28.0 °C (Predicted)	ChemBK[4]
pKa	8.54 ± 0.10 (Predicted)	ChemBK[4]
Density	1.07 ± 0.1 g/cm ³ (Predicted)	ChemBK[4]

Synthesis and Mechanistic Insights: A Proposed Pathway

A robust and logical synthesis of **3-(tert-Butyl)-2-hydroxybenzonitrile** can be achieved via a two-step process starting from the readily available 2-tert-butylphenol. This pathway leverages a controlled formylation followed by the conversion of the resulting aldehyde to the nitrile via an oxime intermediate.

Diagram of the Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **3-(tert-Butyl)-2-hydroxybenzonitrile**.

Step 1: Ortho-Formylation of 2-tert-Butylphenol

The initial and most critical step is the regioselective formylation of 2-tert-butylphenol to yield 3-tert-butyl-2-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic aromatic substitution. As the para position is sterically unhindered, careful selection of the formylation method is required to favor substitution at the ortho position adjacent to the hydroxyl group and meta to the bulky tert-butyl group.

- **Rationale for Method Selection:** The Duff reaction or magnesium chloride-mediated formylation with paraformaldehyde is highly effective for achieving ortho-selectivity in phenols.^[4] The chelation of magnesium to the phenolic oxygen directs the electrophile (a formaldehyde equivalent) to the adjacent ortho position, overcoming the steric hindrance from the tert-butyl group.

Experimental Protocol:

- To a stirred suspension of 2-tert-butylphenol (1.0 eq), magnesium chloride (2.0 eq), and paraformaldehyde (2.2 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and quench with dilute HCl (1M).
- Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-tert-butyl-2-hydroxybenzaldehyde, which can be purified by column chromatography.^[4]

Step 2: Conversion of Aldehyde to Nitrile

The transformation of the aldehyde to the nitrile is a standard and high-yielding process, typically proceeding through an aldoxime intermediate.

Experimental Protocol:

- **Oximation:** Dissolve 3-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride (1.1-1.5 eq) and stir the mixture at

room temperature or with gentle heating until the aldehyde is fully consumed (monitored by TLC).

- **Dehydration:** Isolate the crude aldoxime. To the aldoxime, add a dehydrating agent such as acetic anhydride and heat the mixture (e.g., to 100-140 °C) for several hours. Alternative dehydrating agents include thionyl chloride, copper(II) sulfate, or various modern catalysts which can often run under milder conditions.
- **Work-up and Purification:** After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude **3-(tert-Butyl)-2-hydroxybenzonitrile** can be purified by recrystallization from a solvent system like ethanol/water.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing this compound, confirmation of its structure is paramount. The following are the expected key signals in standard spectroscopic analyses.

- ^1H NMR:
 - A sharp singlet integrating to 9 protons around δ 1.3-1.5 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.
 - Three aromatic protons in the range of δ 6.8-7.5 ppm, likely exhibiting doublet or triplet splitting patterns based on their coupling.
 - A broad singlet for the phenolic hydroxyl proton (OH), the chemical shift of which will be concentration-dependent.
- ^{13}C NMR:
 - A signal for the nitrile carbon ($\text{C}\equiv\text{N}$) around δ 115-120 ppm.
 - Signals for the quaternary carbons of the tert-butyl group and the aromatic ring.
 - Distinct signals for the six aromatic carbons, including the carbon bearing the hydroxyl group at a downfield shift (e.g., $>\delta$ 150 ppm).

- IR Spectroscopy:
 - A sharp, medium-intensity absorption band around $2220\text{--}2240\text{ cm}^{-1}$, characteristic of the $\text{C}\equiv\text{N}$ stretch.
 - A broad, strong absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$, corresponding to the O-H stretch of the phenolic group.
 - C-H stretching and aromatic C=C bending absorptions in their typical regions.

Potential Applications and Research Directions

While specific applications for **3-(tert-Butyl)-2-hydroxybenzonitrile** are not yet widely documented, its structure suggests significant potential in several high-value areas, drawing parallels from its precursor and related isomers.

- **Pharmaceutical Intermediates:** The 2-hydroxybenzonitrile scaffold is a known pharmacophore with antimicrobial activity.^[2] The addition of the tert-butyl group could enhance lipophilicity and improve cell membrane penetration, making it a valuable starting point for developing novel antibiotics or antifungal agents. Furthermore, derivatives of related hydroxybenzonitriles have been explored for anti-inflammatory and anticancer properties.^[2]
- **Ligand Synthesis for Catalysis:** Its precursor, 3-(tert-butyl)-2-hydroxybenzaldehyde, is a critical building block for Schiff base ligands.^[3] These ligands, when complexed with transition metals, form powerful catalysts for asymmetric synthesis—a process vital to modern pharmaceutical manufacturing. **3-(tert-Butyl)-2-hydroxybenzonitrile** could be chemically modified to create novel pincer or bidentate ligands with unique steric and electronic properties for applications in catalysis.
- **Materials Science:** The structurally related compound, 3-(tert-butyl)-4-hydroxybenzonitrile, is an intermediate in the production of antioxidants and polymer stabilizers.^[5] The hindered phenolic structure of the target molecule suggests it could also possess radical-scavenging properties, making it or its derivatives candidates for developing new antioxidants to protect materials from degradation.

Safety and Handling Precautions

No specific safety data sheet (SDS) is available for **3-(tert-Butyl)-2-hydroxybenzonitrile**. Therefore, precautions must be based on structurally related compounds.

- Potential Hazards: Based on the SDS for related hydroxybenzonitriles and benzaldehydes, this compound should be treated as potentially hazardous.[6][7][8][9] It may cause skin irritation, serious eye irritation, and respiratory irritation.
- Recommended Handling:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
 - Avoid breathing dust or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(tert-Butyl)-2-hydroxybenzonitrile is a chemical intermediate with considerable untapped potential. Its synthesis is achievable through established organic chemistry transformations, and its unique structure positions it as a valuable building block for future innovations in drug discovery, catalysis, and material science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the applications of this promising molecule.

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- To cite this document: BenchChem. ["3-(tert-Butyl)-2-hydroxybenzonitrile" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2468137#3-tert-butyl-2-hydroxybenzonitrile-molecular-weight-and-formula]

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